5-(Biotinamido)pentylamine is a synthetic compound that functions as a biotinylated amine substrate for transglutaminases (TGases) [, , ]. It plays a crucial role in scientific research by enabling the study of TGase activity, substrate specificity, and the identification of TGase-modified proteins. Its utility stems from the strong affinity of biotin for avidin and streptavidin, facilitating detection and isolation of biotinylated molecules [].
5-(Biotinamido)pentylamine is a biotin derivative that serves as a crucial compound in biochemical research, particularly in the development of targeted protein degradation strategies. This compound functions primarily as a linker in Proteolysis Targeting Chimeras (PROTACs), facilitating the selective degradation of target proteins through the ubiquitin-proteasome system.
5-(Biotinamido)pentylamine is derived from biotin, a water-soluble B-vitamin, and pentylamine, an aliphatic amine. The compound is classified as a biotinylated amine and is often utilized in various biochemical assays and protein labeling applications due to its ability to form stable conjugates with proteins.
The synthesis of 5-(Biotinamido)pentylamine typically involves the reaction of biotin with a pentylamine derivative. A common synthetic route includes:
In industrial settings, automated synthesis platforms may be employed to enhance scalability and consistency in production .
The molecular formula of 5-(Biotinamido)pentylamine is C_{11}H_{22}N_{4}O_{2}S, with a molecular weight of 270.38 g/mol. The structure features:
The compound's structure allows it to engage in various biochemical interactions, making it useful in protein labeling and purification techniques .
5-(Biotinamido)pentylamine participates in several chemical reactions, including:
Common reagents used in these reactions include EDC and N-hydroxysuccinimide (NHS), while solvents like DMSO or phosphate-buffered saline (PBS) are typically employed . The major products from these reactions are often biotinylated proteins, which are essential for various biochemical applications such as protein detection and purification .
5-(Biotinamido)pentylamine functions primarily as a linker in PROTACs, enabling the selective degradation of target proteins via the ubiquitin-proteasome system.
This mechanism highlights the compound's role in modulating cellular pathways by regulating protein levels within cells .
5-(Biotinamido)pentylamine is characterized by:
These properties make it suitable for various laboratory applications where solubility and stability are critical .
5-(Biotinamido)pentylamine has several significant applications in scientific research:
The molecular formula of 5-(Biotinamido)pentylamine is C₁₅H₂₈N₄O₂S, with a molecular weight of 328.47 g/mol. Its structure integrates two chiral elements:
Table 1: Atomic and Stereochemical Profile
| Property | Specification |
|---|---|
| Molecular weight | 328.47 g/mol |
| Stereochemical descriptors | (3aR,4S,6aS)-hexahydro-2-oxothieno[3,4-d]imidazol-4-yl |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 |
| InChIKey | CCSGGWGTGOLEHK-OBJOEFQTSA-N |
| X-ray crystallography | Confirms fused ring conformation [2] |
This stereospecific configuration is essential for maintaining high-affinity binding to avidin proteins, as alterations impair biotin’s complementary fit within the binding pocket [2] [4].
Two functionally distinct groups define the compound’s reactivity:
The terminal amine facilitates conjugation to proteins, nucleic acids, or surfaces while the biotin group serves as an affinity handle. Solid-phase synthesis typically yields the compound as a trifluoroacetate (TFA) salt (≥95% purity), with characteristic melting at 116–121°C [3] [8].
The binding between 5-(biotinamido)pentylamine and avidin analogues exemplifies non-covalent recognition governed by multi-site interactions:
Table 2: Key Binding Parameters
| Parameter | Wild-Type Streptavidin | Traptavidin (Engineered) |
|---|---|---|
| Dissociation constant (Kd) | ~10−14 M | ~10−15 M |
| Off-rate (koff) | Minutes-hours | Days-weeks |
| Structural mechanism | Flexible L3/4 loop | Rigid "closed" L3/4 loop |
Notably, the engineered streptavidin variant traptavidin (mutant S52G/R53D) enhances binding tenacity by rigidifying the L3/4 loop. This reduces conformational flexibility, stabilizing the Ser45-biotin hydrogen bond and decelerating dissociation 10-fold. Molecular dynamics simulations confirm force-dependent rupture patterns, though extrapolation to experimental time scales remains complex [2] [7].
As an amine-donor substrate for transglutaminase (TGase; EC 2.3.2.13), this reagent enables site-specific biotinylation of glutamine residues in proteins:
Identified Substrates:
The terminal amine permits covalent immobilization onto solid supports (e.g., NHS-activated resins), creating bait matrices for streptavidin-based capture. Key implementations include:
Synthesized through carbodiimide-mediated coupling of biotin and cadaverine (1,5-diaminopentane), the compound exhibits:
Commercial Specifications:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8